molecular formula C11H6N2O6 B11948144 (5-Nitro-2-furyl)(4-nitrophenyl)methanone CAS No. 853334-10-8

(5-Nitro-2-furyl)(4-nitrophenyl)methanone

Cat. No.: B11948144
CAS No.: 853334-10-8
M. Wt: 262.17 g/mol
InChI Key: BQGVDKDIPMSFRR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (5-Nitro-2-furyl)(4-nitrophenyl)methanone typically involves the reaction of 5-nitro-2-furaldehyde with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(5-Nitro-2-furyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Nitro-2-furyl)(4-nitrophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Nitro-2-furyl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

(5-Nitro-2-furyl)(4-nitrophenyl)methanone can be compared with other nitroaromatic compounds such as:

  • (5-Nitro-2-furyl)methanol
  • (4-Nitrophenyl)methanol
  • (5-Nitro-2-furyl)acetic acid

These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The presence of both nitro and furan groups in this compound makes it unique and contributes to its distinct chemical and biological properties .

Properties

CAS No.

853334-10-8

Molecular Formula

C11H6N2O6

Molecular Weight

262.17 g/mol

IUPAC Name

(5-nitrofuran-2-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C11H6N2O6/c14-11(9-5-6-10(19-9)13(17)18)7-1-3-8(4-2-7)12(15)16/h1-6H

InChI Key

BQGVDKDIPMSFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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